molecular formula C13H18ClNO B2762251 (3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride CAS No. 2377034-67-6

(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride

Cat. No.: B2762251
CAS No.: 2377034-67-6
M. Wt: 239.74
InChI Key: LGZQVCZYDWIQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process may include steps like dehydroxylation and pyridine reduction . Another method involves the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of nanocatalysts like cobalt, ruthenium, or nickel for hydrogenation reactions. These methods are designed to be cost-effective and scalable, ensuring high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or rhodium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an antagonist, blocking the action of neurotransmitters and thereby modulating neural activity. This mechanism is of particular interest in the treatment of cognitive disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to act as a receptor antagonist sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(3-methylpiperidin-4-yl)-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-9-14-8-7-12(10)13(15)11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQVCZYDWIQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.